N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine
Description
Definition and Nomenclature of N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine
This compound is an organic compound characterized by its unique fluorinated aromatic structure and methylated amine functionality. The compound possesses the molecular formula C₁₄H₁₄FNO and exhibits a molecular weight of 231.265 grams per mole according to standardized chemical databases. The Chemical Abstracts Service has assigned this compound the registry number 1095045-47-8, which serves as its primary identification in chemical literature and commercial databases.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name reflects its structural composition of a benzyl group substituted with a 2-(2-fluorophenoxy) moiety and an N-methylamine functional group. Alternative nomenclature systems refer to this compound as 1-(2-(2-Fluorophenoxy)phenyl)-N-methylmethanamine, which emphasizes the phenyl-methanamine backbone structure. The MDL number MFCD11631315 provides additional identification for this compound in chemical databases and research applications.
The structural framework consists of two distinct aromatic ring systems connected through an ether linkage, with the fluorine substituent positioned at the ortho position of the phenoxy group. The benzyl portion of the molecule contains the methylated amine functionality, creating a secondary amine structure that contributes to the compound's chemical reactivity profile. This specific arrangement of functional groups distinguishes it from other related fluorinated benzylamine derivatives and contributes to its unique chemical and physical properties.
Historical Context and Discovery
The development of this compound emerged from broader research initiatives focused on fluorinated organic compounds and their applications in pharmaceutical chemistry. While specific discovery details for this particular compound are not extensively documented in the available literature, its structural characteristics align with historical trends in organofluorine chemistry that gained prominence in the latter half of the twentieth century. The compound represents part of a larger family of fluorinated benzylamine derivatives that have been systematically investigated for their potential biological and chemical applications.
Research into related fluorophenoxy compounds has demonstrated significant interest in anticonvulsant activities, as evidenced by studies on 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and related structures. These investigations have contributed to understanding the broader chemical space occupied by fluorinated phenoxy derivatives and their potential therapeutic applications. The systematic exploration of such compounds has provided foundational knowledge that supports continued research into this compound and related structures.
The compound's current availability through multiple commercial suppliers indicates established synthetic pathways and manufacturing processes. The standardization of production methods and quality control measures reflects the maturation of synthetic approaches for this class of fluorinated organic compounds. Contemporary synthetic methodologies likely draw upon established protocols for fluorinated aromatic compound preparation and benzylamine functionalization techniques.
Relevance in Contemporary Chemical Research
This compound occupies a significant position in contemporary chemical research due to its unique structural features and potential applications across multiple disciplines. The compound's fluorinated aromatic system provides opportunities for investigating structure-activity relationships in medicinal chemistry applications, where fluorine substitution often influences pharmacological properties. Current research trends emphasize the importance of fluorinated organic compounds in drug discovery and development programs, positioning this compound as a valuable research intermediate.
The availability of high-purity samples from multiple commercial sources indicates active research demand and established synthetic methodologies. Purity specifications ranging from 95% to 98% across different suppliers demonstrate the achievability of high-quality preparations suitable for research applications. The compound's commercial availability through specialized chemical suppliers reflects its integration into contemporary research workflows and synthetic programs.
Contemporary applications likely encompass synthetic organic chemistry research, where the compound may serve as a building block for more complex molecular architectures. The presence of both fluorinated aromatic and methylated amine functionalities provides multiple sites for chemical modification and derivatization. Research investigations may explore the compound's utility in materials science applications, particularly in areas where fluorinated organic compounds offer advantageous properties such as enhanced stability or unique electronic characteristics.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₄FNO | |
| Molecular Weight | 231.265-231.27 g/mol | |
| Chemical Abstracts Service Number | 1095045-47-8 | |
| MDL Number | MFCD11631315 | |
| Commercial Purity Range | 95-98% |
Scope and Objectives of the Review
This comprehensive review aims to provide detailed analysis of this compound across multiple chemical and research dimensions. The primary objective encompasses thorough examination of the compound's fundamental chemical properties, structural characteristics, and contemporary research applications. The review seeks to consolidate available information from diverse sources to present a unified understanding of this fluorinated organic compound and its significance in current chemical research.
The scope of this analysis includes detailed investigation of the compound's nomenclature systems, molecular structure, and physical properties as documented in chemical databases and supplier specifications. The review examines commercial availability patterns and quality specifications to understand the compound's accessibility for research applications. Contemporary research contexts are explored to identify current and potential future applications across multiple chemical disciplines.
The review objectives include establishing a comprehensive foundation for understanding this compound within the broader context of fluorinated organic chemistry. The analysis aims to identify research trends and application areas where this compound demonstrates particular relevance or potential. The consolidation of diverse information sources supports informed decision-making for researchers considering this compound for specific applications or synthetic programs.
Future research directions and potential applications are examined within the context of contemporary chemical research priorities. The review seeks to identify opportunities for expanded investigation of this compound and related structures. The comprehensive analysis provides researchers with essential information for evaluating the compound's suitability for specific research objectives and synthetic applications.
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-16-10-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEYGJMCARLPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Reductive Methylation of Benzylamine Derivatives
This method involves the methylation of a primary or secondary amine intermediate, typically via reductive amination. The process proceeds as follows:
- Step 1: Synthesis of the benzylamine core with the 2-(2-fluorophenoxy) substituent attached to the benzyl position.
- Step 2: Methylation of the nitrogen atom using formaldehyde or methylating agents in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Ar-CH2-NH2 + Formaldehyde + NaBH(OAc)3 → Ar-CH2-N(CH3)2
- This approach is straightforward and allows for high selectivity.
- The use of mild conditions prevents over-alkylation.
Reductive Alkylation Using Formaldehyde and Formic Acid
An alternative to direct methylation involves reductive alkylation:
- Step 1: React the primary amine with formaldehyde to form an iminium ion.
- Step 2: Reduce the iminium ion with a suitable hydride donor, such as sodium borohydride or sodium triacetoxyborohydride, to yield the N-methylated amine.
Ar-CH2-NH2 + H2CO → [Imine intermediate]
[Imine] + NaBH(OAc)3 → Ar-CH2-N(CH3)2
- High efficiency.
- Mild reaction conditions.
Ullmann Cross-Coupling for Benzylamine Derivatives
This method involves the formation of the benzylamine backbone via copper-catalyzed cross-coupling:
- Step 1: Synthesize 2-(2-fluorophenoxy)benzyl halide (e.g., bromide or chloride).
- Step 2: Couple with methylamine or methylamine equivalents using Ullmann-type conditions with copper catalysts.
Ar-Br + NH3 or methylamine + CuI, ligand → Ar-CH2-NH2 or Ar-CH2-N(CH3)2
- Suitable for late-stage functionalization.
- Provides good yields with appropriate ligands and conditions.
Amide Coupling Followed by Reduction
In some cases, the compound can be assembled via amide bond formation:
- Step 1: Prepare 2-(2-fluorophenoxy)benzylamine with a protected amino group.
- Step 2: Couple with methylamine derivatives using peptide coupling reagents such as HATU or EDCI.
- Step 3: Reduce the amide to the corresponding amine if necessary, using catalytic hydrogenation or other reducing agents.
Preparation Data Table
| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Reductive methylation | 2-(2-fluorophenoxy)benzylamine | Formaldehyde, NaBH(OAc)3 | Mild, room temperature | 85-90% | High selectivity |
| Reductive alkylation | 2-(2-fluorophenoxy)benzylamine | Formaldehyde, NaBH(OAc)3 | Mild, room temperature | 80-88% | Efficient for scale-up |
| Ullmann coupling | 2-(2-fluorophenoxy)benzyl halide | Methylamine | Elevated temperature, copper catalyst | 70-85% | Suitable for aromatic substitution |
| Amide coupling + reduction | Carboxylic acid derivative | HATU, methylamine | Room temperature, DCM solvent | 65-75% | Useful for complex modifications |
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Secondary amines.
Substitution Products: Various substituted benzylamines.
Scientific Research Applications
N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, leading to desired biological effects such as inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Substituent Variations: Halogen and Functional Group Effects
The table below compares N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine with structurally related compounds, emphasizing substituent differences and their implications:
Key Observations :
- Halogen Position: Fluorine in the ortho position (as in the target compound) may confer steric hindrance and altered electronic effects compared to para-substituted analogues (e.g., 2-(4-fluorophenoxy)-N-methylethanamine) .
- Amine Backbone: Ethylamine (e.g., 2-(4-fluorophenoxy)-N-methylethanamine) vs. benzylamine backbones influence solubility and metabolic stability. Benzylamines generally exhibit higher aromatic interactions in receptor binding .
- Functional Groups : Methoxy groups (e.g., in Verapamil intermediates) enhance electron-donating effects, contrasting with fluorine's electron-withdrawing nature, which may affect reactivity in reductive amination or acylation reactions .
Pharmacological and Physicochemical Properties
- Lipophilicity: Difluoroethyl derivatives (e.g., N-benzyl-2,2-difluoro-N-methylethan-1-amine) exhibit increased lipophilicity, enhancing blood-brain barrier penetration compared to mono-fluorinated compounds .
- Metabolic Stability: Fluorophenoxy groups may reduce oxidative metabolism compared to methoxy or chlorinated analogues, as seen in fluorinated PET tracers like [18F]florbetapir .
- Receptor Interactions: The 2-fluorophenoxy group in the target compound could mimic steric profiles of bioactive natural products, similar to how 3,4-dimethoxyphenethyl groups are critical in Verapamil's calcium channel blocking .
Biological Activity
N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine is an aromatic amine with the molecular formula C₁₄H₁₄FNO and a molecular weight of approximately 231.27 g/mol. Its unique structure, characterized by a fluorophenoxy group attached to a benzylamine framework, suggests potential biological activities that merit investigation. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- CAS Number : 1095045-47-8
- Molecular Weight : 231.27 g/mol
- Functional Groups : Aromatic amine, fluorophenoxy
This compound's mechanism of action involves its interaction with specific biological targets, which may include enzymes and receptors. The presence of the fluorine atom in the phenoxy group can enhance lipophilicity and influence the compound's binding affinity to target proteins.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism or other biochemical pathways, similar to known inhibitors of monoamine oxidase (MAO).
- Receptor Modulation : It may act as a modulator at various receptor sites, influencing neurotransmission and cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through the inhibition of bacterial lipid biosynthesis.
- Anticancer Potential : The compound's structural similarities to other anticancer agents warrant investigation into its efficacy against various cancer cell lines.
- Neuropharmacological Effects : Given its amine structure, it may have implications in treating neurological disorders by modulating serotonin or dopamine pathways.
Case Study 1: Antimicrobial Properties
A study examined the antimicrobial activity of various fluorinated compounds, including this compound. Results indicated that compounds with fluorine substitutions exhibited enhanced activity against certain bacterial strains compared to their non-fluorinated counterparts. The study highlighted the importance of fluorine in modifying biological activity and suggested further exploration into structure-activity relationships (SAR) .
Case Study 2: Anticancer Activity
In vitro studies on related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, similar aromatic amines have demonstrated cytotoxic effects on breast cancer cell lines via apoptosis induction. These findings suggest that this compound could be a candidate for further anticancer drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| N,N-Dimethyl-4-fluoroaniline | Aromatic Amine | Dimethyl substitution enhances lipophilicity | Antimicrobial |
| 2-(4-Fluorophenoxy)-N-methylbenzylamine | Aromatic Amine | Different fluorine position affecting reactivity | Anticancer |
| N-[2-(4-Fluorophenoxy)benzyl]-N-methylamine | Aromatic Amine | Different position of fluorine impacts properties | Neuropharmacological |
Q & A
Q. What are the optimized synthetic routes for N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach. A key intermediate, 2-(2-fluorophenoxy)benzenamine , is first prepared by nucleophilic aromatic substitution between 2-fluorophenol and 2-nitrochlorobenzene under microwave irradiation (120°C, 30 min), followed by catalytic hydrogenation . Subsequent N-methylation is achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours. Yield optimization (70–85%) requires careful control of stoichiometry and solvent polarity. Competing side reactions, such as over-alkylation, are minimized by using a 1.2:1 molar ratio of methyl iodide to amine .
Table 1 : Comparative Yields Under Different Conditions
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 12 | 85 |
| THF | 60 | 24 | 62 |
| Acetonitrile | 80 | 18 | 73 |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR , FT-IR , and X-ray crystallography . Key NMR signals include:
Q. What preliminary assays are recommended for evaluating biological activity?
- Methodological Answer : Initial screens focus on enzyme inhibition (e.g., kinases, cytochrome P450) and antimicrobial activity (MIC assays against Gram-positive/negative bacteria). For cytotoxicity, use MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) are mandatory .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in nucleophilic substitutions be resolved?
- Methodological Answer : Discrepancies in reactivity (e.g., para vs. ortho substitution) may arise from solvent polarity or catalyst choice. Use DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies. Experimental validation via Hammett plots (σ values for substituents) and kinetic studies (e.g., monitoring by HPLC) can clarify electronic effects .
Q. What strategies improve regioselectivity in derivatization reactions of this compound?
- Methodological Answer : To target specific positions (e.g., fluorophenoxy ring vs. benzyl group):
- Protecting Groups : Temporarily block the benzyl amine with Boc anhydride.
- Directed Ortho Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the fluorophenoxy ring.
- Catalytic Systems : Pd(OAc)₂ with SPhos ligand for Suzuki-Miyaura couplings on the benzyl group .
Q. How does the compound’s conformation impact its binding to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase). Key interactions:
- Fluorine’s electronegativity with hydrophobic pockets.
- Benzyl group π-stacking with aromatic residues.
Validate with SAR studies : Modify the fluorophenoxy moiety to ethyl or methoxy and compare IC₅₀ values .
Data Contradiction Analysis
Q. Why do different studies report varying fluorescence properties for this compound?
- Methodological Answer : Fluorescence intensity (λem = 420–450 nm) depends on solvent polarity and aggregation state. Use spectrofluorometry in degassed solvents (e.g., hexane vs. ethanol) to assess solvatochromism. Aggregation-induced emission (AIE) can be tested by varying concentration (1 nM–1 mM). Conflicting data may arise from unaccounted oxygen quenching or impurities; employ HPLC purification (>99%) and inert atmosphere controls .
Safety and Handling
Q. What precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ >500 mg/kg in rats).
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
